molecular formula C27H28F3NO5 B452945 ethyl 2,7,7-trimethyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

ethyl 2,7,7-trimethyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No.: B452945
M. Wt: 503.5g/mol
InChI Key: FIPWEHRDNPUBNI-UHFFFAOYSA-N
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Description

Ethyl 2,7,7-trimethyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a trifluoromethylphenoxy group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,7,7-trimethyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves a multi-step process. One common method involves the reaction of aromatic aldehydes, 5,5-dimethyl-1,3-cyclohexanedione, ethyl acetoacetate, and ammonium acetate in the presence of a catalyst such as triethylbenzylammonium chloride (TEBA) in water . This method is advantageous due to its high yields, cost-effectiveness, and environmental friendliness.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,7,7-trimethyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan and phenoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce dihydroquinoline compounds.

Scientific Research Applications

Ethyl 2,7,7-trimethyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases involving quinoline derivatives.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which ethyl 2,7,7-trimethyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, influencing various biochemical pathways. The trifluoromethyl group and the furan ring are likely involved in these interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,7,7-trimethyl-5-oxo-4-aryl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: This compound shares a similar quinoline core but differs in the substituents attached to the aromatic ring.

    Ethyl 4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Another similar compound with a chlorophenyl group instead of the trifluoromethylphenoxy group.

Uniqueness

Ethyl 2,7,7-trimethyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is unique due to the presence of the trifluoromethylphenoxy group and the furan ring, which impart distinct chemical and biological properties

Properties

Molecular Formula

C27H28F3NO5

Molecular Weight

503.5g/mol

IUPAC Name

ethyl 2,7,7-trimethyl-5-oxo-4-[5-[[3-(trifluoromethyl)phenoxy]methyl]furan-2-yl]-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C27H28F3NO5/c1-5-34-25(33)22-15(2)31-19-12-26(3,4)13-20(32)23(19)24(22)21-10-9-18(36-21)14-35-17-8-6-7-16(11-17)27(28,29)30/h6-11,24,31H,5,12-14H2,1-4H3

InChI Key

FIPWEHRDNPUBNI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(O3)COC4=CC=CC(=C4)C(F)(F)F)C(=O)CC(C2)(C)C)C

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(O3)COC4=CC=CC(=C4)C(F)(F)F)C(=O)CC(C2)(C)C)C

Origin of Product

United States

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